

Application Notes and Protocols: Metal Complex Formation with Quinoline-4-carbohydrazide Derivatives

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Compound of Interest

Compound Name: *Quinoline-4-carbohydrazide*

Cat. No.: *B1304848*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of metal complexes formed with **quinoline-4-carbohydrazide** derivatives. These compounds are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties.

Introduction

Quinoline-4-carbohydrazide and its derivatives, particularly Schiff bases formed by condensation with various aldehydes and ketones, are versatile ligands capable of coordinating with a variety of metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. This enhancement is attributed to the principles of chelation theory, where the coordination of the metal ion to the ligand reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across biological membranes.

The primary coordination sites for metal ions in these Schiff base ligands are typically the azomethine nitrogen and the carbonyl oxygen of the hydrazide moiety. Depending on the specific derivative, other donor atoms like phenolic oxygen may also be involved in chelation. The quinoline nitrogen can also participate in coordination, influencing the overall geometry and stability of the complex.^{[1][2][3]}

Applications in Drug Development

Metal complexes of **quinoline-4-carbohydrazide** derivatives have shown significant promise in several therapeutic areas:

- Anticancer Activity: These complexes have demonstrated cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell cycle arrest.^{[4][5][6]} Some derivatives have also been shown to target specific signaling pathways, such as the EGFR kinase pathway.^{[7][8]}
- Antimicrobial Activity: The complexes exhibit broad-spectrum antimicrobial activity against various strains of bacteria and fungi. The chelation of the metal ion is believed to enhance the antimicrobial properties by facilitating the disruption of microbial cell walls and inhibiting essential enzymatic processes.
- DNA Interaction: Many of these metal complexes can interact with DNA through intercalation or groove binding. This interaction can interfere with DNA replication and transcription processes, contributing to their cytotoxic effects.

Quantitative Biological Data

The following tables summarize the reported biological activities of various metal complexes of **quinoline-4-carbohydrazide** derivatives.

Table 1: Anticancer Activity (IC50 Values in μM)

Ligand/Complex	Cancer Cell Line	IC50 (µM)	Reference
Quinoline-based dihydrazone 3b	MCF-7 (Breast)	7.016	[5]
Quinoline-based dihydrazone 3c	MCF-7 (Breast)	7.05	[5]
Quinoline-based dihydrazone 3c	BGC-823 (Gastric)	8.52	[5]
Quinoline-based dihydrazone 3c	BEL-7402 (Hepatoma)	9.21	[5]
Quinoline-based dihydrazone 3c	A549 (Lung)	10.33	[5]
Quinoline hydrazide derivative 17	SH-SY5Y (Neuroblastoma)	2.9	[4]
Quinoline hydrazide derivative 17	Kelly (Neuroblastoma)	1.3	[4]
Quinoline hydrazide derivative 17	MCF-7 (Breast)	14.1	[4]
Quinoline hydrazide derivative 17	MDA-MB-231 (Breast)	18.8	[4]
2-(quinoline-4-carbonyl)hydrazide-acrylamide 6h	MCF-7 (Breast)	2.71	[7]
2-(quinoline-4-carbonyl)hydrazide-acrylamide 6a	MCF-7 (Breast)	3.39	[7]
2-(quinoline-4-carbonyl)hydrazide-acrylamide 6b	MCF-7 (Breast)	5.94	[7]
Cu(II) complex with quinazoline Schiff	MCF-7 (Breast)	Lower than Cisplatin	[9]

base

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in $\mu\text{g/mL}$)

Ligand/Complex	Staphylococcus aureus	Escherichia coli	Candida albicans	Reference
Iron complexes with quinoxaline derivatives	-	-	-	0.78 (vs. M. Tuberculosis)[10]
Zn-based complex (sulfadiazine & enrofloxacin)	<0.5	<0.5	-	[10]
[Mn(4-MPipzcdt)2(phen)]	-	-	8	[11]
[Co(4-MPipzcdt)(phen)2]Cl	-	-	8	[11]

Table 3: DNA Binding Constants

Complex	DNA Type	Binding Constant (K _b) (M ⁻¹)	Reference
[Pd(Pip)(H ₂ O) ₂] ²⁺	CT-DNA	4.68 x 10 ³	
Co(HL1) ₂	CT-DNA	3.277 x 10 ⁴ - 6.795 x 10 ⁵	
Ni(HL1) ₂	CT-DNA	3.277 x 10 ⁴ - 6.795 x 10 ⁵	
Cu(HL1) ₂	CT-DNA	3.277 x 10 ⁴ - 6.795 x 10 ⁵	

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of **quinoline-4-carbohydrazide** Schiff base metal complexes.

Protocol 1: Synthesis of Quinoline-4-carbohydrazide

This protocol outlines the synthesis of the precursor, **quinoline-4-carbohydrazide**, from quinoline-4-carboxylic acid.

Materials:

- Quinoline-4-carboxylic acid
- Thionyl chloride (SOCl_2) or Ethanol and concentrated Sulfuric acid
- Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$)
- Absolute ethanol
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Ice bath
- Filtration apparatus

Procedure:

- Esterification: A mixture of 2-(4-bromophenyl)quinoline-4-carboxylic acid (1 equivalent) in absolute ethanol containing a catalytic amount of concentrated sulfuric acid is heated to give the corresponding ester.^[4]
- Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate in boiling ethanol to afford 2-(4-bromophenyl)**quinoline-4-carbohydrazide**.^[4]

- Alternative using Thionyl Chloride: Quinoline-4-carboxylic acid can be converted to its acid chloride by reacting with an excess of thionyl chloride under reflux. The excess thionyl chloride is then removed by distillation. The resulting acid chloride is slowly added to a solution of hydrazine hydrate in an appropriate solvent (e.g., ethanol or THF) cooled in an ice bath. The reaction mixture is stirred for several hours.
- Isolation: The precipitated solid, **quinoline-4-carbohydrazide**, is collected by vacuum filtration, washed with cold ethanol, and dried.

Protocol 2: Synthesis of Quinoline-4-carbohydrazide Schiff Base Ligands

This protocol describes the synthesis of the Schiff base ligand by condensing **quinoline-4-carbohydrazide** with an aldehyde or ketone.

Materials:

- **Quinoline-4-carbohydrazide**
- Substituted aromatic or heterocyclic aldehyde/ketone
- Absolute ethanol
- Glacial acetic acid (catalyst)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer

Procedure:

- In a round-bottom flask, dissolve **quinoline-4-carbohydrazide** (1 equivalent) in absolute ethanol.
- Add an equimolar amount of the desired aldehyde or ketone to the solution.

- Add a few drops of glacial acetic acid as a catalyst.
- Reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion, the reaction mixture is cooled to room temperature.
- The precipitated Schiff base ligand is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF).[\[2\]](#)

Protocol 3: Synthesis of Metal Complexes

This protocol details the general procedure for the complexation of the Schiff base ligand with a metal salt.

Materials:

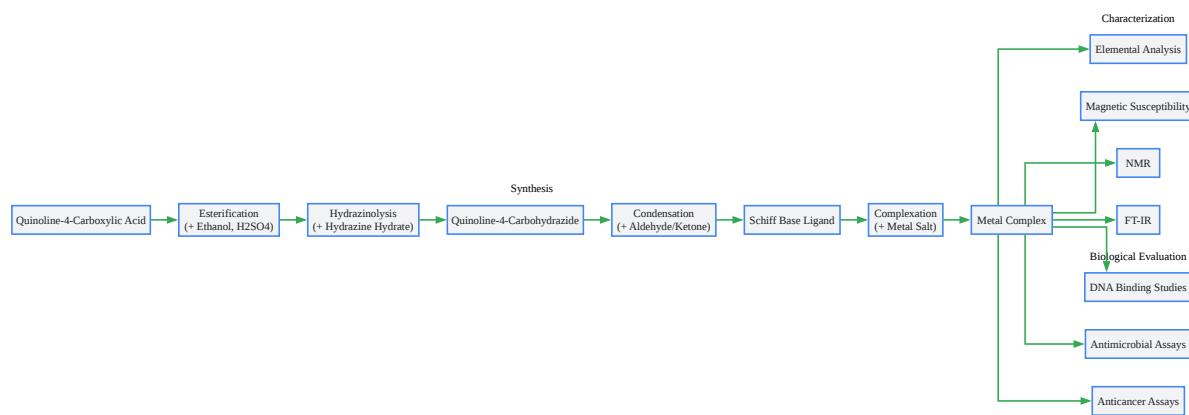
- **Quinoline-4-carbohydrazide** Schiff base ligand
- Metal salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)
- Ethanol or Methanol
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer

Procedure:

- Dissolve the Schiff base ligand (1 or 2 equivalents) in hot ethanol or methanol in a round-bottom flask.
- In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.
- Add the metal salt solution dropwise to the ligand solution with constant stirring.

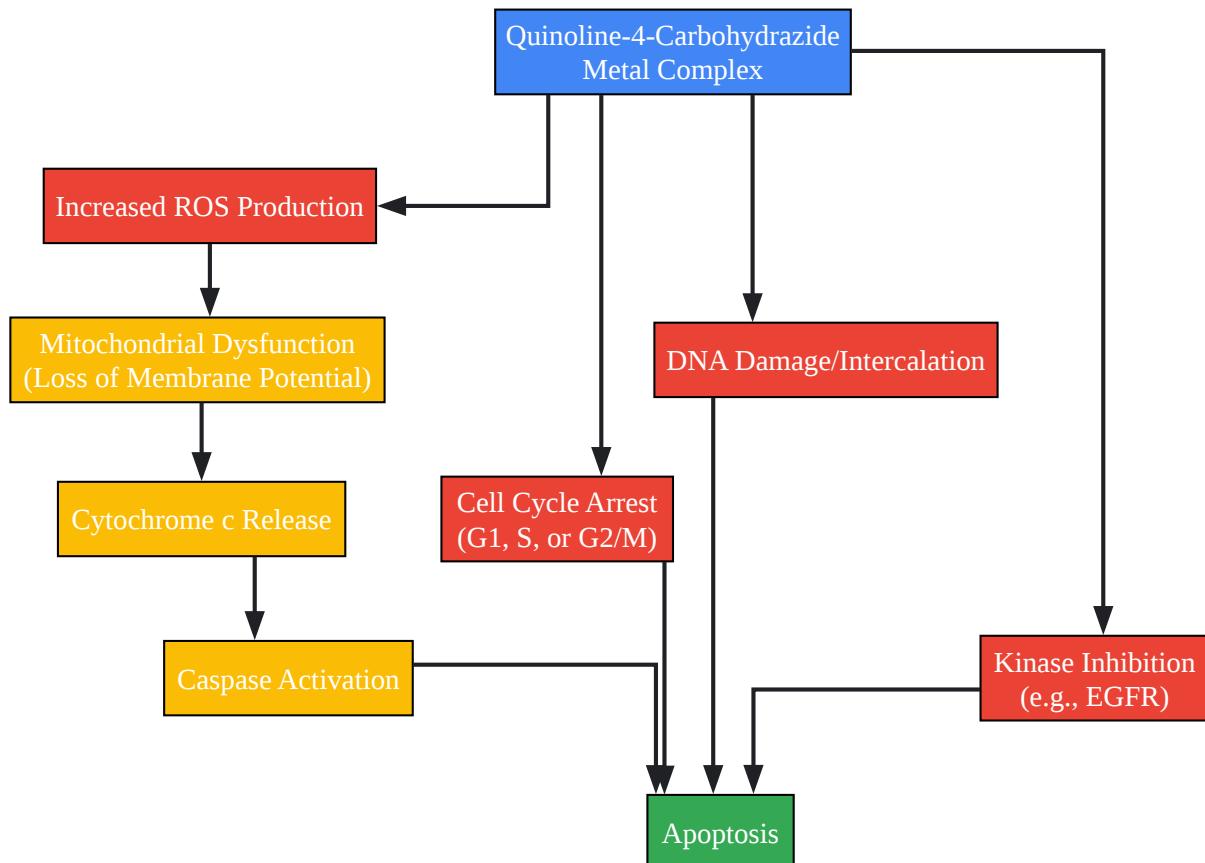
- Adjust the pH of the mixture to slightly basic (pH 7-8) using a suitable base (e.g., 10% methanolic NaOH solution) if required.
- Reflux the reaction mixture for 2-6 hours.
- The resulting colored precipitate of the metal complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried in a desiccator.

Mandatory Visualizations



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Caption: Synthetic and evaluation workflow.



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Caption: Anticancer signaling pathways.

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